N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Core: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the appropriate aldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structure and potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1676097-76-9 |
---|---|
Molecular Formula |
C18H20N4O5 |
Molecular Weight |
372.4g/mol |
IUPAC Name |
N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O5/c1-11-9-12(2)22(6-8-25-3)18(24)15(11)17(23)19-10-14-20-16(21-27-14)13-5-4-7-26-13/h4-5,7,9H,6,8,10H2,1-3H3,(H,19,23) |
InChI Key |
WARIUZVNJZVSAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC2=NC(=NO2)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.